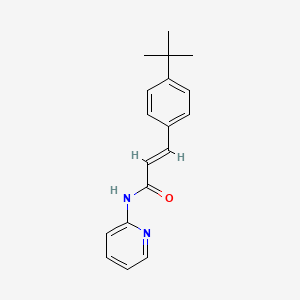![molecular formula C22H21N3O3 B5831682 1-[2-Oxo-2-(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)
1-[2-Oxo-2-(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Oxo-2-(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide is a complex organic compound that features both indolizine and piperidine moieties. Indolizine is a nitrogen-containing heterocycle known for its biological activity, while piperidine is a six-membered ring containing nitrogen, commonly found in many pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-2-(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indolizine and piperidine intermediates. One common method involves the reaction of 2-phenylindolizine with acetyl chloride to form 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride . This intermediate is then reacted with piperidine-4-carboxamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Oxo-2-(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indolizine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-Oxo-2-(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indolizine moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share structural similarities with the indolizine moiety.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-carboxamide are structurally related to the piperidine moiety.
Uniqueness
1-[2-Oxo-2-(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide is unique due to the combination of indolizine and piperidine rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, potentially enhancing its therapeutic efficacy and versatility in research applications.
Properties
IUPAC Name |
1-[2-oxo-2-(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c23-21(27)16-9-12-24(13-10-16)22(28)20(26)19-18(15-6-2-1-3-7-15)14-17-8-4-5-11-25(17)19/h1-8,11,14,16H,9-10,12-13H2,(H2,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRJAGXIXOBYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-(3,4-dimethoxyphenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B5831601.png)
![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)
![5-(Furan-2-yl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-ethylbenzamide](/img/structure/B5831648.png)
![Ethyl 1-[(2-nitrophenyl)methyl]piperidine-4-carboxylate](/img/structure/B5831650.png)

![2-(3-CYANO-1H-INDOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B5831686.png)





![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
